molecular formula C11H10N4O B14398771 N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine CAS No. 88443-53-2

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine

Cat. No.: B14398771
CAS No.: 88443-53-2
M. Wt: 214.22 g/mol
InChI Key: GFYUVBUZLYBSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a synthetic small molecule based on the versatile imidazo[1,2-a]pyrimidine scaffold, a fused bicyclic heterocycle of significant interest in modern medicinal chemistry and drug discovery . This compound features a furan-2-ylmethyl group, a structural motif frequently employed in the design of pharmacologically active molecules to optimize binding interactions and physicochemical properties . The imidazopyrimidine core is recognized as a privileged structure in medicinal chemistry due to its role as a bioisostere of natural purine bases (adenine and guanine), allowing it to interact with a wide array of enzymatic targets . Compounds based on this scaffold demonstrate a broad spectrum of pharmacological activities, with a major research focus on their application as anticancer agents . Specifically, imidazopyrimidine derivatives are extensively investigated as potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in cancers . Research into similar structures has shown potential for targeting other disease pathways, including as antagonists for G protein-coupled receptors (GPCRs) like adenosine receptors, which are relevant in conditions such as cerebral ischemia . This product is provided as a solid and is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans. Researchers handling this compound should adhere to safe laboratory practices, using appropriate personal protective equipment (PPE).

Properties

CAS No.

88443-53-2

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine

InChI

InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-14-10-3-4-12-11-13-5-6-15(10)11/h1-7,14H,8H2

InChI Key

GFYUVBUZLYBSIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC=NC3=NC=CN23

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The primary amine at position 5 of the imidazo[1,2-a]pyrimidine reacts with furfural to form a Schiff base (imine intermediate). Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) yields the target compound. The reaction is typically conducted in polar aprotic solvents like methanol or dichloromethane at room temperature, with yields ranging from 60% to 75% based on analogous syntheses.

Key Considerations :

  • pH Control : Mildly acidic conditions (pH 4–6) enhance imine formation while minimizing side reactions.
  • Reducing Agent Selectivity : NaBH3CN preferentially reduces imines over aldehydes, preventing over-reduction.

Nucleophilic Alkylation Strategy

Alkylation of 5-aminoimidazo[1,2-a]pyrimidine with furfuryl bromide represents a straightforward method to install the furanmethyl group. This SN2 reaction exploits the nucleophilicity of the primary amine.

Optimization of Reaction Parameters

The reaction proceeds in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere, with potassium carbonate (K2CO3) as a base to deprotonate the amine. Elevated temperatures (60–80°C) accelerate the reaction, achieving conversions of 50%–65% within 12–24 hours.

Challenges :

  • Over-Alkylation : Excess furfuryl bromide may lead to quaternary ammonium salts, necessitating stoichiometric control.
  • Purification : Column chromatography or recrystallization from methanol-water mixtures isolates the product.

Multicomponent Condensation Methods

Multicomponent reactions (MCRs) enable simultaneous construction of the imidazo[1,2-a]pyrimidine core and incorporation of the furanmethyl group in a single step. This approach enhances atom economy and reduces purification steps.

Representative Protocol

A mixture of 2-aminopyrimidine, furfurylamine, and α-bromoketone undergoes cyclocondensation in acetic acid at reflux (110°C). The reaction forms the imidazo ring via nucleophilic attack and subsequent dehydration, yielding the target compound in 55%–70% isolated yield.

Advantages :

  • Versatility : Adaptable to diverse α-bromoketones for structural diversification.
  • Scalability : Demonstrated for gram-scale synthesis in industrial settings.

Cyclization and Ring-Closing Techniques

Cyclization strategies focus on constructing the imidazo[1,2-a]pyrimidine ring from linear precursors pre-functionalized with the furanmethyl group.

Intramolecular Cyclization Pathway

A pyrimidine derivative bearing a furanmethyl-substituted glycine side chain at position 5 undergoes cyclization in the presence of phosphorus oxychloride (POCl3). The reaction forms the imidazo ring via intramolecular dehydration, achieving yields of 65%–80%.

Critical Parameters :

  • Activating Agents : POCl3 or polyphosphoric acid (PPA) facilitate dehydration.
  • Side Reactions : Competing intermolecular reactions necessitate dilute conditions.

Comparative Analysis of Synthetic Routes

The following table evaluates the four methods based on yield, scalability, and practicality:

Method Yield Range Scalability Key Advantages Limitations
Reductive Amination 60%–75% Moderate Mild conditions, high selectivity Requires pre-formed imidazo core
Nucleophilic Alkylation 50%–65% High Simple setup, readily available reagents Risk of over-alkylation
Multicomponent Reaction 55%–70% High One-pot synthesis, atom-efficient Limited to specific bromoketones
Cyclization 65%–80% Moderate High purity, minimal byproducts Complex precursor synthesis

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the furan ring to furanones using oxidizing agents.

    Reduction: Reduction of the imidazo[1,2-a]pyrimidine core to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions at the amine group or the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include furanone derivatives, dihydroimidazo[1,2-a]pyrimidines, and substituted imidazo[1,2-a]pyrimidines .

Scientific Research Applications

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has received considerable attention in medicinal chemistry. It combines a furan ring, an imidazo[1,2-a]pyrimidine core, and an amine group, giving it diverse chemical and biological properties, making it a valuable structure for drug development and scientific research.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology It is investigated for its potential as an enzyme inhibitor and receptor modulator.
  • Medicine It is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
  • Industry It is utilized in the development of agrochemicals and materials science.

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity by inhibiting the proliferation of cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).

The compound selectively inhibits cancer cell growth compared to healthy cells, suggesting potential for targeted therapy in breast cancer treatment. Mechanistic studies have indicated that the compound induces apoptosis by modulating the expression of apoptotic genes such as Bax and Bcl-2, leading to increased Bax/Bcl-2 ratios and subsequent cell death.

Anticancer activity of this compound on breast cancer cell lines:

Cell LineIC50 (μM)
MCF-743.4
MDA-MB-23135.9

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Conversion of the furan ring to furanones using oxidizing agents.
  • Reduction Reduction of the imidazo[1,2-a]pyrimidine core to form dihydro derivatives.
  • Substitution Nucleophilic substitution reactions at the amine group or the furan ring.

Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used. Reducing agents include sodium borohydride and lithium aluminum hydride, while nucleophiles include halides, amines, and thiols. The major products formed from these reactions include furanone derivatives, dihydroimidazo[1,2-a]pyrimidines, and substituted imidazo[1,2-a]pyrimidines.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The furan ring and imidazo[1,2-a]pyrimidine core play crucial roles in binding to the active sites of these enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Imidazo-Pyrimidine/Pyridine Derivatives

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine Imidazo[1,2-a]pyrimidine Furan-2-ylmethyl at N5 C₁₁H₁₀N₄O 214.22
IP-5 Imidazo[1,2-a]pyridine 4-Fluorophenyl at C2, methyl at C6, isopropyl-propan-2-amine at N3 C₂₁H₂₆FN₃ 339.45
7-Chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine Imidazo[1,2-a]pyrimidine Chloro at C7, propyl at N5 C₉H₁₁N₄Cl 210.66
SC9 Imidazo[1,2-a]pyrazine 2-Fluorophenyl at C6, pyridin-3-ylmethyl at N8 C₁₈H₁₄FN₅ 315.34
Key Observations:

Core Heterocycle :

  • The target compound and 7-chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine share the imidazo[1,2-a]pyrimidine core, which has a six-membered pyrimidine ring fused to imidazole. In contrast, IP-5 uses imidazo[1,2-a]pyridine (pyridine fused to imidazole), and SC9 employs imidazo[1,2-a]pyrazine (pyrazine fused to imidazole). Pyrimidine and pyrazine cores introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridine .

Substituent Effects: Furan vs. N-Substituents: The target compound’s furan-2-ylmethyl group contrasts with 7-chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine’s propyl chain (hydrophobic) and SC9’s pyridin-3-ylmethyl group (polar, aromatic). These differences influence solubility and target binding .

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison

Compound Name IR (cm⁻¹) MS (m/z) Elemental Analysis (C/H/N)
This compound Not reported Not reported Not reported
IP-5 3084, 2967, 1605, 1559, 845 339 [M]⁺ Calc: C 74.30%, H 7.72%, N 12.38%; Found: C 73.17%, H 7.59%, N 12.26%
7-Chloro-N-propylimidazo[1,2-a]pyrimidin-5-amine Not reported Not reported Not reported
SC9 Not reported Not reported Not reported
Key Observations:
  • IP-5 ’s IR spectrum shows peaks for C-F (845 cm⁻¹) and aromatic C=C (1605 cm⁻¹), consistent with its fluorophenyl group . The mass spectrum confirms its molecular ion at m/z = 339 . The elemental analysis discrepancies (e.g., 73.17% C vs. 74.30% calculated) suggest possible synthesis impurities or hydration .
  • Data gaps for the target compound and others highlight the need for further characterization.

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural analogs provide clues:

  • IP-5 ’s fluorophenyl and isopropyl groups may enhance blood-brain barrier penetration, making it suitable for CNS targets .
  • SC9 ’s pyridin-3-ylmethyl group may facilitate interactions with enzymes requiring aromatic stacking (e.g., kinases) .

Biological Activity

N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
CAS Number 88443-53-2
Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
IUPAC Name N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine
InChI Key GFYUVBUZLYBSIR-UHFFFAOYSA-N

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
MCF-743.4
MDA-MB-23135.9

The compound selectively inhibited cancer cell growth compared to healthy cells, demonstrating a potential for targeted therapy in breast cancer treatment. Mechanistic studies indicated that the compound induces apoptosis by modulating the expression of apoptotic genes such as Bax and Bcl-2, leading to increased Bax/Bcl-2 ratios and subsequent cell death .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in cancer progression and inflammation. For example, it has been suggested that the compound may inhibit kinases or proteases that play critical roles in cell signaling pathways related to proliferation and apoptosis .

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound binds to active sites of target enzymes, inhibiting their activity and disrupting downstream signaling pathways.
  • Induction of Apoptosis : By altering gene expression related to apoptosis, the compound promotes programmed cell death in cancer cells.
  • Modulation of Cell Cycle : It may interfere with cell cycle progression, leading to growth arrest in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Breast Cancer Treatment : A study demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibited potent cytotoxic effects against breast cancer cell lines, suggesting their utility as lead compounds for new anticancer agents .
  • Inflammatory Diseases : Research indicates that derivatives of this compound can inhibit Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune diseases. This suggests potential applications in treating inflammatory conditions .
  • Antimicrobial Activity : Preliminary investigations have shown that similar heterocyclic compounds possess antimicrobial properties, indicating a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. What are the common synthetic routes for N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization steps. A general approach (applicable to imidazo[1,2-a]pyrimidines) starts with constructing the pyrimidine core via cyclization of aminopyrimidine precursors with α-halo ketones or aldehydes . For the furan-methylamine moiety, nucleophilic substitution or reductive amination may be employed. Optimization includes:

  • Temperature control : Microwave-assisted cyclization (e.g., 100–150°C) reduces side reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates .
  • Solvent selection : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Key methods include:

  • ¹H/¹³C NMR : Look for imidazo[1,2-a]pyrimidine protons (δ 7.5–9.0 ppm) and furan methylene signals (δ 4.5–5.0 ppm). In , similar compounds showed aromatic protons at δ 8.70 (dd, J = 4.2 Hz) and amine protons at δ 10.09 .
  • IR spectroscopy : Confirm N-H stretches (≈3200 cm⁻¹) and furan C-O-C vibrations (≈1250 cm⁻¹) .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃N₅O: calculated 275.11) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Adjust pH (6.5–7.4) to mimic physiological conditions .
  • Stability assays : Use HPLC-UV to monitor degradation under light, heat (37°C), and varying pH over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictory data in structural elucidation (e.g., ambiguous NMR signals)?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOESY correlations can distinguish between imidazo[1,2-a]pyrimidine regioisomers .
  • X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in triazolo[1,5-a]pyrimidine analogs .

Q. How can bioisosteric replacement improve the compound’s pharmacokinetic or pharmacodynamic profile?

  • Furan modifications : Replace the furan ring with thiophene (improved metabolic stability) or pyridine (enhanced solubility) .
  • Amine substituents : Substitute the methyl group with cyclopropyl or trifluoroethyl to modulate lipophilicity (logP) and CYP450 interactions .
  • Case study : In , chloro and methyl groups on imidazo[1,2-a]pyrimidine enhanced PfDHODH inhibition by 10-fold .

Q. What in vitro assays are suitable for evaluating adenosine receptor antagonism or enzyme inhibition?

  • Adenosine A₂A receptor binding : Use radiolabeled ligands (e.g., [³H]ZM241385) in competitive binding assays with HEK293 cells expressing recombinant receptors .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM to identify off-target effects .
  • Data interpretation : IC₅₀ values <1 µM suggest therapeutic potential; >10 µM may require structural optimization .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Molecular docking (AutoDock Vina) : Model interactions with adenosine A₂A receptors (PDB: 3REY) or kinases (e.g., ABL1). Prioritize derivatives with hydrogen bonds to key residues (e.g., His264 in A₂A) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to predict activity trends .

Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed syntheses .
  • For advanced studies, cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .
  • Always include negative controls (e.g., DMSO vehicle) in biological assays to rule out solvent artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.